molecular formula C15H12O4 B11309445 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Cat. No.: B11309445
M. Wt: 256.25 g/mol
InChI Key: GVSNPPOUUHVFJS-UHFFFAOYSA-N
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Description

4-Ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a fused bicyclic compound comprising a pyran-2-one moiety and a chromene-dione system. Its structure features a pyrano[3,2-g]chromene backbone with ethyl and methyl substituents at the 4- and 10-positions, respectively.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

4-ethyl-10-methylpyrano[3,2-g]chromene-2,6-dione

InChI

InChI=1S/C15H12O4/c1-3-9-6-13(17)19-15-8(2)14-11(7-10(9)15)12(16)4-5-18-14/h4-7H,3H2,1-2H3

InChI Key

GVSNPPOUUHVFJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts. The reaction conditions often include the use of electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrano moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyranochromenes. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Pharmacological Properties

The pharmacological significance of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione lies primarily in its potential as an anticancer agent . Compounds within the chromene family have been shown to inhibit key enzymes involved in cancer cell proliferation. Specifically, chromenes may target topoisomerase and cytochrome enzymes that are critical for cancer and fungal cell growth .

Case Studies

  • Anticancer Activity : A series of chromene derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the chromene structure can enhance biological activity .
  • Antifungal Properties : In vitro tests have shown that some chromene derivatives can inhibit fungal growth by targeting specific enzymatic pathways. The structure-activity relationship (SAR) studies indicated that the presence of specific functional groups on the chromene scaffold could improve antifungal efficacy .

Material Science Applications

Beyond pharmacology, 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione has potential applications in materials science. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has indicated that incorporating chromene derivatives into polymer systems can lead to improved performance characteristics in coatings and composites.

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryAnticancer and antifungal activity
Material ScienceEnhancements in polymer properties
Synthesis MethodologiesMulticomponent reactions for efficient synthesis

Mechanism of Action

The mechanism of action of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione and related compounds:

Compound Name Substituents Fusion Position Functional Groups Biological Activity Source
4-Ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione 4-Ethyl, 10-methyl [3,2-g] Lactone, ketone Not reported (inferred) Synthetic/Marine fungi (hypothetical)
5-Hydroxy-8-methyl-2H,6H-pyrano[3,4-g]chromene-2,6-dione (Similanpyrone A) 5-Hydroxy, 8-methyl [3,4-g] Hydroxyl, lactone, ketone Antimicrobial Marine sponge-associated fungi
5-Hydroxy-8,8-dimethyl-10-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-g]chromene-2,6-dione 5-Hydroxy, 8,8-dimethyl, 10-prenyl [3,2-g] Hydroxyl, lactone, ketone, prenyl None reported Crystallographic study (synthetic)
Chevalone E Complex prenyl substituents [3,4-g] Lactone, ketone, prenyl Cytotoxic Marine fungi

Key Observations

Substituent Effects: The 4-ethyl-10-methyl derivative lacks hydroxyl groups present in similanpyrone A and the 5-hydroxy-8,8-dimethyl analog. The 10-prenyl group in the 5-hydroxy-8,8-dimethyl derivative introduces steric bulk, which may influence intermolecular interactions or binding to biological targets .

Ring Fusion Position: Pyrano[3,2-g]chromene systems (e.g., 4-ethyl-10-methyl derivative) differ from pyrano[3,4-g] analogs (e.g., similanpyrone A) in the orientation of the fused pyran ring. This alters electronic conjugation and molecular shape, impacting solubility and bioactivity .

Biological Activity: Hydroxylated derivatives like similanpyrone A exhibit antimicrobial activity, attributed to hydrogen-bonding interactions between the hydroxyl group and microbial enzymes . The absence of hydroxyl groups in the 4-ethyl-10-methyl derivative may shift its bioactivity profile toward non-polar targets. Prenylated compounds (e.g., chevalone E) often show cytotoxicity, linked to their ability to intercalate into cellular membranes or disrupt protein-ligand interactions .

Crystallographic Data: The 5-hydroxy-8,8-dimethyl-10-prenyl derivative crystallizes in a monoclinic system (space group P21/c) with a puckered pyran ring, as defined by Cremer-Pople coordinates . This puckering may stabilize the molecule via intramolecular hydrogen bonds (e.g., O–H···O interactions) .

Research Findings and Implications

  • Synthetic Accessibility : The 4-ethyl-10-methyl derivative’s synthesis would likely follow routes similar to similanpyrone A, involving cyclization of substituted coumarins or isocoumarins .
  • Structure-Activity Relationships (SAR) :
    • Hydroxyl groups enhance water solubility but may reduce bioavailability in lipid-rich environments.
    • Ethyl and methyl substituents could improve metabolic stability compared to prenyl groups, which are prone to oxidative degradation .
  • Theoretical Predictions : Molecular modeling studies suggest that the 4-ethyl group in the target compound may occupy hydrophobic pockets in enzyme active sites, analogous to prenyl moieties in chevalone derivatives .

Biological Activity

4-Ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Synthesis

The synthesis of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the use of Diels-Alder reactions. For instance, a diastereoselective synthesis method has been reported for creating novel spiro indanone fused pyrano[3,2-c]chromene derivatives. This method utilizes indane-1,3-dione and 3-vinyl-2H-chromene under reflux conditions to yield high yields and excellent diastereoselectivity .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyranochromenes exhibit significant anticancer properties. In vitro cytotoxicity assays against various cancer cell lines (MCF-7 for breast cancer, HCT-116 for colon cancer) have shown that these compounds can inhibit cell proliferation effectively. For example:

CompoundCell LineIC50 (μM)
4-Ethyl-10-methyl derivativeMCF-715.0 - 27.5
4-Ethyl-10-methyl derivativeHCT-116Moderate to High
5-Fluorouracil (control)MCF-7Standard Comparison

The compound's activity was comparable to that of the standard drug 5-fluorouracil (5-FU), indicating its potential as a lead compound for further development .

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Specific structural features, such as the presence of an ester functional group at the fourth position and conformational flexibility at the sixth position, are critical for their cytotoxicity .

Case Studies

Several studies have explored the biological activities of related compounds:

  • CXL017 and CXL035 : These compounds were noted for their selective action against multi-drug resistant cancer cells. Their structure allows them to adopt conformations that enhance cytotoxicity against resistant strains .
  • N-Benzylidene Derivatives : A study on N-benzylidene derivatives of chromeno[2,3-d]pyrimidine showed sub-micromolar cytotoxic activity on various tumor cell lines while exhibiting low toxicity on normal fibroblasts. This suggests a favorable therapeutic index for compounds with similar structures to pyranochromenes .

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